molecular formula C22H20BrN3O5S B11523187 6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11523187
M. Wt: 518.4 g/mol
InChI Key: SLCNHQQOUOXEEM-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The brominated coumarin moiety is known to bind to specific sites on these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The compound’s ability to modulate specific pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C22H20BrN3O5S

Molecular Weight

518.4 g/mol

IUPAC Name

6-bromo-N-[[(4-butoxybenzoyl)amino]carbamothioyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H20BrN3O5S/c1-2-3-10-30-16-7-4-13(5-8-16)19(27)25-26-22(32)24-20(28)17-12-14-11-15(23)6-9-18(14)31-21(17)29/h4-9,11-12H,2-3,10H2,1H3,(H,25,27)(H2,24,26,28,32)

InChI Key

SLCNHQQOUOXEEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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